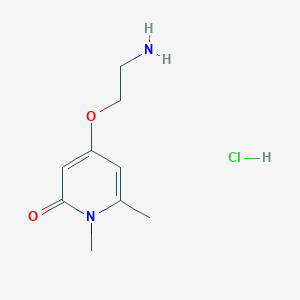
4-(2-氨基乙氧基)-1,6-二甲基吡啶-2(1H)-酮盐酸盐
描述
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
实验室合成
该化合物主要用作实验室化学合成中的试剂。 它的结构允许将吡啶酮部分引入更大的分子中,这在合成具有潜在生物活性的新型化合物方面可能是有益的 .
生物学研究
由于存在氨基乙氧基和二甲基吡啶酮基团,该化合物可以与生物系统相互作用。 它可用于研究小分子与酶或受体的相互作用,有助于了解分子对接和信号通路 .
材料科学
在材料科学中,该化合物作为配体的能力可以被用来创建新的金属有机框架 (MOF)。 这些 MOF 由于其孔隙率和稳定性,在气体储存、催化和作为传感器方面具有应用 .
药物研究
该化合物的结构特征使其成为药物开发的候选者。 它可以作为靶向神经系统疾病的药物的构建模块,因为吡啶酮环是许多神经活性药物的常见特征 .
农业化学
在农业中,像4-(2-氨基乙氧基)-1,6-二甲基吡啶-2(1H)-酮盐酸盐这样的化合物可用于合成植物生长调节剂。 这些物质可以影响植物的生长和发育,有可能导致作物产量增加 .
环境科学
该化合物可用于环境科学中开发新型修复技术。 它的化学性质可能允许它与污染物结合,促进其从水或土壤中去除 .
生物活性
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol, is a compound of significant interest in pharmacological research. Its structural characteristics suggest potential applications in treating neurological disorders and as a precursor for synthesizing various pharmaceutical agents.
- Molecular Formula : C9H15ClN2O2
- Molecular Weight : 218.68 g/mol
- CAS Number : 1824048-43-2
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The pyridinone structure is common in many neuroactive drugs, suggesting that this compound may modulate neurotransmitter systems or act on specific receptors involved in neurological functions .
Neurological Disorders
Research indicates that compounds similar to 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can influence neurotransmitter levels and receptor activity. For instance, studies have shown that derivatives of pyridinones can exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated that it could inhibit the growth of various bacterial strains, although further research is needed to quantify this activity and understand the underlying mechanisms .
Plant Growth Regulation
In agricultural science, similar compounds have been explored as plant growth regulators. Their ability to influence plant hormone levels may lead to enhanced growth rates and improved yields . This suggests potential applications for 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride in agricultural biotechnology.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
属性
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















